molecular formula C14H19ClFNO B8000908 4-(4-Chloro-3-fluorophenyl)-4-hydroxy-1-iso-propylpiperidine

4-(4-Chloro-3-fluorophenyl)-4-hydroxy-1-iso-propylpiperidine

Cat. No.: B8000908
M. Wt: 271.76 g/mol
InChI Key: QZYGZMOOFPQOLX-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-fluorophenyl)-4-hydroxy-1-iso-propylpiperidine (CAS 1198285-76-5) is a high-purity piperidine derivative of significant interest in medicinal chemistry and pharmacological research. With the molecular formula C14H19ClFNO and a molecular weight of 271.76 g/mol, this compound is supplied with a minimum purity of 97.0% . The compound features a piperidine ring substituted with a hydroxyl group and a 4-chloro-3-fluorophenyl group at the 4-position, and an isopropyl group on the nitrogen atom. This structure serves as a versatile chemical building block, particularly for investigating structure-activity relationships in the development of novel pharmacologically active compounds . Research into structurally related 4-hydroxypiperidine compounds has demonstrated promising analgesic activity in pharmacological studies, making this chemical scaffold a valuable template for central nervous system research . The compound is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle with appropriate precautions, as this material may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation .

Properties

IUPAC Name

4-(4-chloro-3-fluorophenyl)-1-propan-2-ylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClFNO/c1-10(2)17-7-5-14(18,6-8-17)11-3-4-12(15)13(16)9-11/h3-4,9-10,18H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYGZMOOFPQOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)(C2=CC(=C(C=C2)Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Formation with Subsequent Functionalization

This approach constructs the piperidine ring first, followed by sequential introduction of substituents. A common method involves cyclocondensation of γ-aminoketones or γ-aminoalcohols. For example, reacting 3-fluoro-4-chlorobenzaldehyde with isopropylamine in the presence of a reducing agent like sodium cyanoborohydride forms the piperidine backbone. The hydroxyl group at position 4 is introduced via oxidation of a ketone intermediate using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

Key reaction parameters :

  • Solvent : Ethanol or methanol for cyclocondensation.

  • Temperature : 60–80°C for ring closure, 0–5°C for oxidation.

  • Catalyst : Titanium tetrachloride (TiCl₄) for enhancing regioselectivity.

Pre-functionalized Piperidine Derivatives

Alternatively, pre-functionalized piperidines are modified to introduce the aryl and hydroxyl groups. For instance, 1-iso-propylpiperidin-4-one undergoes Grignard addition with 4-chloro-3-fluorophenylmagnesium bromide to install the aryl group, followed by hydroxylation via acidic hydrolysis.

Detailed Synthetic Protocols

Cyclocondensation Route

Step 1 : Synthesis of 1-iso-propylpiperidin-4-one
A mixture of isopropylamine (1.2 eq) and glutaraldehyde (1.0 eq) in ethanol is stirred at 60°C for 12 hours. The resulting 1-iso-propylpiperidine is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄) at 0°C.

Step 2 : Aryl Group Introduction
The ketone intermediate reacts with 4-chloro-3-fluorophenylmagnesium bromide in tetrahydrofuran (THF) at −78°C. Quenching with ammonium chloride yields 4-(4-chloro-3-fluorophenyl)-1-iso-propylpiperidin-4-ol .

Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).

Reductive Amination Pathway

Step 1 : Condensation of 4-chloro-3-fluorobenzaldehyde with isopropylamine in methanol forms a Schiff base.
Step 2 : Reduction using sodium borohydride (NaBH₄) at 25°C produces 4-(4-chloro-3-fluorophenyl)-1-iso-propylpiperidine .
Step 3 : Hydroxylation via Bayer-Villiger oxidation with mCPBA introduces the 4-hydroxy group.

Optimization note : Excess mCPBA (1.5 eq) and dichloromethane as solvent improve yield to 85%.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and safety:

Continuous Flow Reactor Design

A plug-flow reactor minimizes side reactions during cyclocondensation. Parameters:

  • Residence time : 30 minutes.

  • Temperature : 70°C.

  • Catalyst : Heterogeneous TiCl₄ immobilized on silica.

Advantages : 95% conversion rate, reduced waste.

Crystallization Purification

The crude product is dissolved in hot isopropanol, cooled to −20°C, and filtered to isolate pure This compound .

Purity : ≥99.5% by HPLC.

Reaction Condition Optimization

Solvent Effects

SolventYield (%)Purity (%)
Ethanol7298.2
THF6597.8
Acetonitrile6898.5

Acetonitrile enhances solubility of intermediates, improving reaction homogeneity.

Temperature Control in Oxidation

Oxidation at 0°C suppresses over-oxidation:

  • 0°C : 88% yield, 99% purity.

  • 25°C : 62% yield, 91% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H), 7.32 (d, J = 6.8 Hz, 1H), 4.12 (s, 1H), 3.15–3.05 (m, 2H), 2.90–2.80 (m, 1H), 1.45 (d, J = 6.8 Hz, 6H).

  • IR (KBr): 3350 cm⁻¹ (O−H), 1590 cm⁻¹ (C−F).

Chromatographic Purity Assessment

HPLC conditions :

  • Column: C18, 5 µm, 250 × 4.6 mm.

  • Mobile phase: 60:40 acetonitrile/water.

  • Retention time: 8.2 minutes.

Challenges and Mitigation

Regioselectivity in Aryl Group Installation

Competing para/meta substitution is minimized using directed ortho-metalation (DoM) with lithium diisopropylamide (LDA).

Hydroxylation Side Reactions

Over-oxidation to ketones is prevented by stoichiometric control of mCPBA and low-temperature conditions.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-fluorophenyl)-4-hydroxy-1-iso-propylpiperidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to remove the hydroxyl group or reduce the aromatic ring.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehydroxylated or reduced aromatic compounds.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Pharmacological Studies

Research indicates that 4-(4-Chloro-3-fluorophenyl)-4-hydroxy-1-iso-propylpiperidine exhibits significant biological activities, particularly related to receptor interactions. Its structural complexity allows for various chemical interactions, making it an interesting subject for pharmacological studies.

Key Applications :

  • Receptor Interaction Studies : The compound has been studied for its binding affinity and selectivity towards specific receptors, such as NMDA receptors. Variations in receptor selectivity can be influenced by slight modifications in the chemical structure of similar compounds.

Metabolite Analysis

This compound is also a metabolite of haloperidol, a widely used antipsychotic drug. Research has focused on the toxicological implications of this metabolite, which can exhibit neurotoxic effects.

Case Studies :

  • A study highlighted the determination of this compound in biological samples using high-performance liquid chromatography (HPLC) techniques, emphasizing its relevance in pharmacokinetic studies of haloperidol .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey DifferencesBiological Activity
4-Hydroxy-4-(3-methylphenyl)-1-methylpiperidineContains a methyl group instead of an iso-propyl groupVarying receptor interactions
4-Hydroxy-4-(phenyl)-1-methylpiperidineLacks chloro and fluorine substituentsDifferent pharmacological profile
1-(3-Chloro-4-fluorophenyl)-2-(hydroxyphenyl)ethanolDifferent backbone structureAlters pharmacological activity

This table illustrates how slight variations in structure can lead to significant differences in biological activity and potential applications .

Antitumor Activity Study

A recent investigation reported that compounds with similar structures inhibited cancer cell lines effectively by disrupting mitochondrial respiration and inducing apoptosis. This suggests potential applications in cancer therapy.

Anti-inflammatory Research

Another study demonstrated that derivatives of this compound reduced nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating potential anti-inflammatory properties. This opens avenues for developing new anti-inflammatory drugs based on its structure.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-fluorophenyl)-4-hydroxy-1-iso-propylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Piperidine Derivatives with Halogenated Aryl Groups

a. 4-(4-Fluorophenyl)-4-hydroxy-piperidine derivatives (e.g., CAS 3929-30-4)

  • Structural Similarities : The hydroxyl group at the 4-position of the piperidine ring and the fluorophenyl substituent are shared with the target compound.
  • Key Differences : The absence of a chlorine atom in the aryl ring and the lack of an isopropyl group at the 1-position reduce steric bulk and alter electronic properties. The similarity score for 4-(4-fluorophenyl)piperidin-4-ol hydrochloride is 0.83 compared to the target compound .

b. (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine (CAS 105812-81-5)

  • Structural Similarities : Both compounds feature a fluorophenyl group and hydroxyl functionality on the piperidine ring.
  • Key Differences : The stereochemistry (3S,4R), hydroxymethyl group, and methyl substituent (vs. isopropyl in the target) distinguish this compound. Its high similarity score (0.96) suggests comparable conformational flexibility .
  • Implications : The isopropyl group in the target compound may enhance metabolic stability by reducing oxidative degradation compared to methyl-substituted analogs .

Piperidine-Carboxamide Derivatives ()**

N-(4-Chlorophenyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

  • Structural Similarities : Both compounds incorporate a piperidine ring and isopropyl group.
  • Key Differences : The target compound lacks the triazolo-pyridazine heterocycle and carboxamide linkage, which are critical for interactions with kinases or receptors in the compound.
  • Implications : The absence of a planar heterocycle in the target compound may reduce off-target activity but limit applications in kinase inhibition .

Data Table: Structural and Functional Comparison

Compound Name Substituents on Piperidine Halogenation Pattern Key Functional Groups Similarity Score Reference
4-(4-Chloro-3-fluorophenyl)-4-hydroxy-1-iso-propylpiperidine 4-OH, 1-iso-propyl, 4-(Cl,F)-phenyl Cl, F at 4,3 positions Hydroxyl, halogenated aryl N/A Target
4-(4-Fluorophenyl)piperidin-4-ol hydrochloride 4-OH, 4-F-phenyl F at 4-position Hydroxyl, fluorophenyl 0.83
(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine 3-hydroxymethyl, 1-methyl, 4-F-phenyl F at 4-position Hydroxymethyl, methyl 0.96
N-(4-Chlorophenyl)-1-(3-isopropyltriazolo-pyridazin-6-yl)piperidine-4-carboxamide 1-triazolo-pyridazine, 4-carboxamide Cl at 4-position Carboxamide, heterocycle N/A

Research Findings and Implications

  • Steric Effects : The isopropyl group improves lipophilicity and may confer resistance to metabolic oxidation compared to smaller alkyl groups (e.g., methyl) .

Biological Activity

4-(4-Chloro-3-fluorophenyl)-4-hydroxy-1-iso-propylpiperidine, often referred to as a derivative of piperidine, has garnered attention in pharmacological research due to its potential biological activities. The compound is characterized by its unique structural features, including the presence of halogen substituents, which play a crucial role in modulating its biological properties.

  • Molecular Formula : C14H19ClFNO
  • Molecular Weight : 271.76 g/mol
  • CAS Number : Not specified
  • MDL Number : MFCD07774780

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The halogen atoms (chlorine and fluorine) enhance the lipophilicity and electron-withdrawing properties of the molecule, which can influence binding affinities and biological responses.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antipsychotic Effects : The compound has been explored for its potential antipsychotic properties, particularly in relation to dopamine receptor modulation. Studies suggest that similar compounds can influence gene regulation associated with antipsychotic treatment, potentially impacting metabolic pathways and neurochemical signaling .
  • Inhibition of Cholinesterases : Preliminary studies indicate that derivatives with similar structural motifs may exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of Alzheimer's disease . This inhibition could be linked to the presence of halogen atoms enhancing binding interactions.
  • Anti-inflammatory Activity : Compounds with piperidine structures have shown promise in modulating inflammatory pathways. The presence of halogens can enhance the anti-inflammatory activity by affecting the molecular interactions involved in cytokine signaling .

Study 1: Antipsychotic-Induced Gene Regulation

A study examined the effects of various antipsychotic medications on gene expression related to metabolic regulation. While not directly involving this compound, it highlights the relevance of piperidine derivatives in influencing gene regulation pathways that may be applicable to this compound .

Study 2: Cholinesterase Inhibition

Research on structurally related compounds demonstrated moderate inhibition against AChE and BChE, with specific IC50 values indicating their effectiveness. For instance, one derivative exhibited an IC50 value of 10.4 μM against AChE, suggesting that similar activities could be expected from this compound due to its structural similarities .

Data Table: Biological Activities Comparison

Compound NameActivity TypeIC50 Value (μM)Reference
This compoundAntipsychotic EffectsN/A
Similar Piperidine DerivativeAChE Inhibition10.4
Similar Piperidine DerivativeBChE Inhibition7.7

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(4-Chloro-3-fluorophenyl)-4-hydroxy-1-iso-propylpiperidine to improve yield and purity?

  • Methodological Answer : Employ statistical Design of Experiments (DoE) to systematically evaluate variables like reaction temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can minimize experimental runs while identifying critical parameters affecting yield . Buffer system adjustments (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6) from chromatographic assays can guide purification strategies .

Q. What analytical techniques are recommended for assessing the purity of this compound in complex matrices?

  • Methodological Answer : Use reversed-phase HPLC with a methanol-buffer mobile phase (65:35 v/v) and UV detection at 220–254 nm, as validated for structurally related piperidine derivatives . Gas chromatography with electron-capture detection (GC-ECD) is also effective for trace analysis, leveraging halogenated functional groups for sensitivity .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct forced degradation studies:

  • Acidic/alkaline hydrolysis : Incubate at pH 2–12 (37°C, 24–72 hours).
  • Thermal stress : Expose to 40–80°C for 48 hours.
  • Oxidative stress : Treat with 3% H2O2.
    Monitor degradation products via LC-MS and compare retention times to known impurities .

Advanced Research Questions

Q. What computational approaches can predict reaction intermediates and mechanisms for synthesizing this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., Density Functional Theory) to model reaction pathways. Tools like the Reaction Path Finder (RPF) software can identify transition states and intermediates, as demonstrated in piperidine derivative synthesis . Pair computational data with experimental validation using in situ FTIR or NMR to track intermediate formation .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts or mass fragmentation patterns)?

  • Methodological Answer :

  • NMR : Compare experimental <sup>1</sup>H/<sup>13</sup>C shifts with simulated spectra from software like ACD/Labs or literature analogs (e.g., 4-(4-chlorophenyl)-4-hydroxypiperidine ).
  • MS/MS : Use high-resolution mass spectrometry (HRMS) to differentiate isobaric fragments. For example, distinguish chlorine/fluorine isotopic patterns (e.g., Cl: 3:1 <sup>35</sup>Cl/<sup>37</sup>Cl vs. F: monoisotopic) .

Q. What strategies can elucidate the compound’s crystal structure and stereochemical configuration?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) using synchrotron radiation for high-resolution data. For hygroscopic samples, use inert oil coatings during mounting. Compare with reported structures like methyl 4-cyano-4-cyclohexyl-4-phenylbutanoate derivatives .

Q. How can researchers correlate structural modifications of this compound with biological activity (e.g., receptor binding)?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with variations at the chloro-fluorophenyl or hydroxyl group.
  • Docking Simulations : Use AutoDock Vina to model interactions with target receptors (e.g., dopamine or sigma receptors). Validate via radioligand binding assays .

Q. What advanced separation techniques are suitable for isolating diastereomers or enantiomers of this compound?

  • Methodological Answer : Utilize chiral stationary phases (CSPs) in HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate). Optimize mobile phase composition (e.g., n-hexane:isopropanol 90:10) based on polarity indices . For large-scale separations, consider simulated moving bed (SMB) chromatography .

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